Azido-PEG4-NHS ester

SPAAC click chemistry microfluidics antibody conjugation

Azido-PEG4-NHS ester (CAS 944251-24-5) is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester for covalent coupling to primary amines, an azide group for bioorthogonal click chemistry (CuAAC or SPAAC), and a hydrophilic four-unit polyethylene glycol (PEG4) spacer with a length of approximately 17.7–18.9 Å. This combination enables two-step, site-specific bioconjugation workflows where the PEG4 spacer simultaneously enhances aqueous solubility, reduces steric hindrance, and provides a defined molecular reach.

Molecular Formula C15H24N4O8
Molecular Weight 388.37 g/mol
Cat. No. B605858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-NHS ester
SynonymsAzido-PEG4-NHS ester
Molecular FormulaC15H24N4O8
Molecular Weight388.37 g/mol
Structural Identifiers
InChIInChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2
InChIKeyOIGKWPIMJCPGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-NHS Ester: Heterobifunctional Linker for Orthogonal Bioconjugation via NHS-Amine and Click Chemistry


Azido-PEG4-NHS ester (CAS 944251-24-5) is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester for covalent coupling to primary amines, an azide group for bioorthogonal click chemistry (CuAAC or SPAAC), and a hydrophilic four-unit polyethylene glycol (PEG4) spacer with a length of approximately 17.7–18.9 Å . This combination enables two-step, site-specific bioconjugation workflows where the PEG4 spacer simultaneously enhances aqueous solubility, reduces steric hindrance, and provides a defined molecular reach . The compound is employed extensively in antibody-drug conjugate (ADC) synthesis, PROTAC linker optimization, protein labeling, and surface functionalization due to its orthogonal reactivity and modular integration into established click chemistry protocols [1].

Azido-PEG4-NHS Ester Substitution: Critical Failure Modes When Replacing PEG4 Spacer Length or Reactive Groups


The PEG4 spacer length in Azido-PEG4-NHS ester is not an arbitrary design choice; it represents a quantitatively validated optimum that balances linker flexibility, molecular reach, and conjugate stability. Research demonstrates that altering PEG spacer length directly impacts conjugation efficiency, bioconjugate performance, and therapeutic efficacy [1][2][3]. Replacing the PEG4 spacer with shorter PEG2 or longer PEG8/PEG12 variants can shift the balance between steric accessibility and conformational entropy, leading to reduced grafting efficiency, altered droplet stability in microfluidic applications, or diminished cytotoxic potency in ADCs by up to an order of magnitude [1][2]. Furthermore, substituting the NHS ester with alternative amine-reactive groups (e.g., PFP or TFP esters) alters hydrolysis kinetics and conjugation efficiency, while replacing the azide group eliminates compatibility with CuAAC and SPAAC click chemistry workflows . Thus, in-class analogs cannot be interchanged without quantitative risk of performance degradation in critical bioconjugation applications.

Azido-PEG4-NHS Ester: Quantified Performance Differentiation Versus PEG Spacer Variants and Alternative Linkers


PEG4 Linker Outperforms Shorter and Longer PEG Variants in Balancing Grafting Efficiency and Droplet Stability for SPAAC-Mediated Antibody Conjugation

In a comparative study of surfactant linker lengths for SPAAC-mediated antibody conjugation at droplet interfaces, the PEG4 linker demonstrated an optimal balance between grafting efficiency and droplet stability relative to shorter (PEG2) and longer (PEG8, PEG12) variants. Shorter linkers provided higher grafting efficiency but compromised stability, while longer linkers enhanced stability at the cost of reduced grafting efficiency. The PEG4 linker was identified as the optimal structure that reconciles both parameters [1].

SPAAC click chemistry microfluidics antibody conjugation

PEG4 Spacer Length Is Optimal for Membrane Destabilization in Coiled-Coil Peptide-Mediated Liposome Fusion

In a model system for membrane fusion utilizing lipidated E3/K3 coiled-coil peptides, PEG spacer length was systematically varied. The study found that PEG4 and PEG8 spacer lengths are optimal for membrane destabilization, whereas PEG12 increased fusion efficiency over time by improving peptide accessibility for successive fusion events. The data demonstrate an asymmetric role where K3-mediated fusion exhibits a distinct optimum at PEG4/PEG8 lengths [1].

liposome fusion coiled-coil peptides membrane biophysics

PEG4 Linker-Length Modification Alters ADC Cytotoxicity by an Order of Magnitude in Homogeneous Trastuzumab-MMAE Conjugates

Two homogeneous trastuzumab-based DAR 6 ADCs were prepared using branched linkers differing by a single PEG4 fragment insertion (designated 'short' and 'long'). While both conjugates retained identical HER2 binding affinity, their cytotoxicity differed dramatically: the 'long' ADC was as potent as a heterogeneous DAR 6 comparator, whereas the 'short' ADC exhibited cytotoxicity an order of magnitude lower and was inferior even to a DAR 2 conjugate. This demonstrates that PEG4-length modifications critically affect ADC activity, likely via steric hindrance influencing lysosomal linker cleavage [1].

antibody-drug conjugates linker length HER2

PEG4 Spacer Delivers Defined 17.7–18.9 Å Molecular Reach for Optimized Ligase-Target Protein Ternary Complex Formation in PROTACs

The PEG4 spacer provides a measured end-to-end distance of 17.7–18.9 Å . In PROTAC design, this length falls within the empirically validated 'gold standard' range of PEG4–PEG8 that spans distances between E3 ligase and target protein binding pockets, which crystallographic data indicate often exceed 3 nm [1]. Shorter PEG2 variants (≈7–9 Å) fail to bridge these distances, while PEG12 variants (>30 Å) introduce excessive conformational entropy that can reduce ternary complex residence time and cellular potency [1].

PROTAC linker length ternary complex

Azido-PEG4-NHS Ester Enables Efficient Two-Step Bioconjugation: 60-Fold Excess Achieves Complete Amine Derivatization Within 1 Hour for Subsequent SPAAC Conjugation

In a validated protocol for superoxide dismutase (SOD-1) conjugation with nanobodies, Azido-PEG4-NHS ester (used at 60-fold molar excess) achieved efficient primary amine derivatization of SOD-1 (2 mg/mL) in PBS with 0.1 M sodium bicarbonate at pH 8.3 within 1 hour at room temperature. Unreacted NHS ester was removed via 10 kDa cutoff filtration, and the azide-modified SOD-1 was subsequently conjugated to DBCO-functionalized nanobodies via SPAAC click chemistry . While this study did not directly compare alternative linkers, it establishes a reproducible benchmark for efficient amine-to-azide conversion using this reagent.

protein labeling SPAAC SOD-1

PEG4-Based Linkers Maintain Antigen-Binding Affinity in ADCs Relative to Unconjugated Antibody

In a comparative ADC study, an anti-HER2 antibody (H10) conjugated with a PEG4-containing linker (H10NPEG4L) exhibited a KD of 546 ± 80.4 pM, which is only moderately increased from the unconjugated antibody KD of 397 ± 32.5 pM. This indicates that PEG4 linkers preserve near-native antigen-binding affinity post-conjugation. In contrast, other linker chemistries (e.g., TSMCC, GMBS, TPEG8) showed variable effects on KD, demonstrating that linker selection influences binding properties [1].

ADC antigen binding KD

Azido-PEG4-NHS Ester: Optimal Procurement Scenarios Based on Quantitative Performance Evidence


Antibody-Drug Conjugate (ADC) Linker Optimization Requiring Precise Spacer Length Control

Azido-PEG4-NHS ester is the optimal procurement choice when linker length is a critical determinant of ADC potency. Evidence from homogeneous trastuzumab-MMAE conjugates demonstrates that a single PEG4 insertion can alter cytotoxicity by an order of magnitude [1]. The compound enables modular synthesis of linkers with a defined 17.7–18.9 Å spacer that maintains antigen-binding affinity (KD ~546 pM vs ~397 pM unconjugated) [2].

PROTAC Library Synthesis Requiring Validated Linker Lengths for Ternary Complex Formation

For PROTAC development, Azido-PEG4-NHS ester provides a PEG4 spacer that falls within the empirically validated 'gold standard' length range (PEG4–PEG8) for bridging E3 ligase and target protein binding pockets [1]. With a measured span of 17.7–18.9 Å [2][3], this linker is suitable for constructing libraries targeting buried or sterically congested pockets, accelerating hit identification and avoiding time-consuming empirical length optimization.

Microfluidic Immunoassay Development Requiring Balanced Droplet Stability and Functionalization Efficiency

Azido-PEG4-NHS ester is the preferred reagent for SPAAC-mediated antibody conjugation to droplet interfaces in microfluidic immunoassays. Direct comparative data show that PEG4 linkers provide the optimal balance between grafting efficiency and emulsion stability, outperforming both shorter (higher grafting but lower stability) and longer (higher stability but lower grafting) PEG variants [1].

Protein-Nanobody or Protein-Protein Conjugation via Two-Step Orthogonal Bioconjugation

For workflows requiring primary amine functionalization followed by SPAAC click chemistry (e.g., SOD-1 conjugation to DBCO-nanobodies), Azido-PEG4-NHS ester provides a validated protocol achieving efficient derivatization with 60-fold molar excess in 1 hour at pH 8.3 [1]. The orthogonal reactivity ensures clean two-step conjugation without cross-reactivity or premature click reactions.

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